molecular formula C2HBrClF3 B1201992 1-Bromo-2-chloro-1,1,2-trifluoroethane CAS No. 354-06-3

1-Bromo-2-chloro-1,1,2-trifluoroethane

Cat. No. B1201992
CAS RN: 354-06-3
M. Wt: 197.38 g/mol
InChI Key: KFTODZKBBUMDQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as halothane, has been the subject of various synthetic routes. A notable method involves the reaction of aliphatic and aromatic thiols with halothane in the presence of sodium dithionite and sodium bicarbonate, illustrating its utility as a building block for fluorine compounds through organometallic and free radical reactions (Pustovit et al., 2010).

Molecular Structure Analysis

The molecular structure of halothane demonstrates intermolecular interactions and the role of fluorine substitution. An X-ray diffraction study revealed the crystal structure of halothane under pressure, showing dominant halogen...halogen and halogen...hydrogen interactions, providing insight into its vapor pressure characteristics compared to its hydrogenated analogue (Olejniczak et al., 2009).

Chemical Reactions and Properties

Halothane undergoes various chemical reactions, including photodissociation dynamics studied near 234 nm, revealing details about the C–Br and C–Cl bond scission. This is crucial for understanding its behavior in different chemical environments and its reactivity towards other compounds (Saha et al., 2013).

Physical Properties Analysis

The physical properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane, such as vapor pressure and intermolecular forces, are closely related to its molecular structure and halogen content. Studies on its molecular association provide insights into its vapor pressure characteristics and the effects of fluorine substitution on intermolecular interactions.

Chemical Properties Analysis

The chemical properties of halothane, including its reactivity and the formation of ionic fragments upon electron ionization, have been characterized in detail. Its reactions with neutral halothane to form ionized olefins and the subsequent fragmentation patterns offer a comprehensive view of its chemical behavior and potential applications in synthesis (Marotta et al., 2005).

Scientific Research Applications

Thermophysical Property Data Analysis

Scientific Field: Physical Chemistry

Application Summary

1-Bromo-2-chloro-1,1,2-trifluoroethane is used in the analysis of thermophysical property data. This compound is used in the NIST ThermoData Engine software package for dynamic data analysis .

Methods of Application

The application involves the use of the NIST ThermoData Engine software package. The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, and refractive index are analyzed .

Results or Outcomes

The results include a collection of critically evaluated thermodynamic property data for the compound. These data are generated through dynamic data analysis .

Synthesis of Multi-Halogenated Alkenes

Scientific Field: Organic Chemistry

Application Summary

1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as halothane, is used as a fluorine-containing building block for the construction of trifluoromethyl and difluoromethylene motifs. These structures have been found in several multifunctional materials and biologically important molecules .

Methods of Application

The application involves the reaction of halothane with various phenoxides to provide various aryl difluoroalkyl ethers. The fluoroalkenyl group in the ethers is a potentially useful moiety that could participate in cross-coupling reactions for replacement of the bromine atom with an aryl or alkynyl unit .

Results or Outcomes

The results include the successful synthesis of various aryl difluoroalkyl ethers and fluoroalkenyl ethers. These compounds have potential for further functionalization .

Reaction Thermochemistry Data Analysis

Scientific Field: Physical Chemistry

Application Summary

1-Bromo-2-chloro-1,1,2-trifluoroethane is used in the analysis of reaction thermochemistry data. This compound is used in the NIST Chemistry WebBook for data compilation .

Methods of Application

The application involves the use of the NIST Chemistry WebBook. The compound’s properties such as reaction heat, electron ionization mass spectrum are analyzed .

Results or Outcomes

The results include a collection of critically evaluated thermochemical reaction data for the compound. These data are generated through dynamic data analysis .

Surface Treatment and Extraction of Fats and Aroma Substances

Scientific Field: Industrial Chemistry

Methods of Application

The application involves the use of the compound in various industrial processes. It is used in its liquid form for surface treatment and dry-cleaning. It is also used in the extraction of fats and aroma substances from various materials .

Results or Outcomes: The results include the successful treatment of surfaces, effective dry-cleaning of textiles, and efficient extraction of fats and aroma substances .

Reaction Thermochemistry Data Analysis

Scientific Field: Physical Chemistry

Application Summary

1-Bromo-2-chloro-1,1,2-trifluoroethane is used in the analysis of reaction thermochemistry data. This compound is used in the NIST Chemistry WebBook for data compilation .

Methods of Application

The application involves the use of the NIST Chemistry WebBook. The compound’s properties such as reaction heat, electron ionization mass spectrum are analyzed .

Results or Outcomes

The results include a collection of critically evaluated thermochemical reaction data for the compound. These data are generated through dynamic data analysis .

Surface Treatment and Extraction of Fats and Aroma Substances

Scientific Field: Industrial Chemistry

Methods of Application

The application involves the use of the compound in various industrial processes. It is used in its liquid form for surface treatment and dry-cleaning. It is also used in the extraction of fats and aroma substances from various materials .

Results or Outcomes: The results include the successful treatment of surfaces, effective dry-cleaning of textiles, and efficient extraction of fats and aroma substances .

Safety And Hazards

The compound is classified as Eye Dam. 1 - Repr. 1B - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

properties

IUPAC Name

1-bromo-2-chloro-1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTODZKBBUMDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70861887
Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Molecular Weight

197.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Bromo-2-chloro-1,1,2-trifluoroethane

CAS RN

354-06-3
Record name 1-Bromo-2-chloro-1,1,2-trifluoroethane
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Record name 1,1,2-Trifluoro-1-bromo-2-chloroethane
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Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Record name Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-
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Record name 1-bromo-2-chloro-1,1,2-trifluoroethane
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Record name 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-chloro-1,1,2-trifluoroethane
Reactant of Route 2
1-Bromo-2-chloro-1,1,2-trifluoroethane

Citations

For This Compound
61
Citations
A Yokoyama, T Takayanagi, G Fujisawa - The Journal of chemical …, 1995 - pubs.aip.org
The photodissociation mechanism and dynamics of the title molecule have been studied at excitation wavelengths of 157 and 193 nm by using a photofragmentation translational …
Number of citations: 16 pubs.aip.org
A Saha, MN Kawade, HP Upadhyaya, A Kumar… - Chemical Physics, 2013 - Elsevier
The photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) have been studied near 234nm, in a molecular beam environment, employing resonance-…
Number of citations: 14 www.sciencedirect.com
D Fenclová, V Dohnal - The Journal of Chemical Thermodynamics, 1990 - Elsevier
Experimental vapour pressures and limiting activity coefficients have been measured by the ebulliometric method at 308.15 K for {xCF 2 ClCFCl 2 + (1−x)CF 3 CHBrCl}, {xCF 2 ClCFCl 2 …
Number of citations: 16 www.sciencedirect.com
H Roychaudhury - 1977 - search.proquest.com
The acylation of toluene by diethylmalonyl dichloride in carbon disulphide solvent, originally reported by Karl Fleischer, has been re-investigated. In agreement with Fleischer, 5-methyl-…
Number of citations: 0 search.proquest.com
F Veselý, M Zábranský, P Barcal, V Svoboda - The Journal of Chemical …, 1988 - Elsevier
Molar heat capacities of four liquid fluorinated and halogenated alkanes (1,1,2-trichlorotrifluoroethane, 1-bromo-2-chloro-1,1,2-trifluoroethane, 2-bromo-2-chloro-1,1,1-trifluoroethane, …
Number of citations: 3 www.sciencedirect.com
V Majer, V Svoboda, A Pošta… - Collection of Czechoslovak …, 1981 - cccc.uochb.cas.cz
Some thermodynamic properties were investigated for three fluorinated halogen ethanes: 1-bromo-2-chloro-1,1,2-trifluoroethane, 1,2-dibromotetrafluroethane and 1,2-dibromo-1-…
Number of citations: 13 cccc.uochb.cas.cz
RN Haszeldine, BR Steele - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… , 2339), but since a charcoal catalyst was used it cannot be decided whether ionic or radical intermediates were involved in the formation of the 1-bromo-2-chloro-1 : 1 : 2-trifluoroethane …
Number of citations: 19 pubs.rsc.org
DC Che, H Kawamata, M Nakamura, T Kasai… - Physical Chemistry …, 2022 - pubs.rsc.org
The photodissociation dynamics of isohaloethane (1-bromo-2-chloro-1,1,2-trifluoroethane) at 234 nm was studied by a sliced imaging technique combined with an oriented molecular …
Number of citations: 2 pubs.rsc.org
DC Che, M Nakamura, HP Chang, KC Lin… - The Journal of …, 2020 - ACS Publications
A molecular beam of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) is focused by a hexapolar electrostatic field and photolyzed by UV laser radiation at 234 nm. Angular and speed …
Number of citations: 11 pubs.acs.org
RN Haszeldine - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… light petroleum (2 ml.; bp 100-120) containing pyrogallol (0.2 g.) in a silica tube shaken vigorously and heated at 120-150" for 48 hours gave 1-bromo-2-chloro-1 : 1 : 2-trifluoroethane (…
Number of citations: 70 pubs.rsc.org

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